molecular formula C34H43ClF3N7O9S B10861654 Mmp-7-IN-3

Mmp-7-IN-3

Cat. No.: B10861654
M. Wt: 818.3 g/mol
InChI Key: ITXQTOBRXFVFDQ-OKEDDIKYSA-N
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Description

MMP-7-IN-3 is a compound that functions as an inhibitor of matrix metalloproteinase-7 (MMP-7). Matrix metalloproteinase-7, also known as matrilysin, is a member of the matrix metalloproteinase family, which plays a crucial role in the degradation of extracellular matrix components. MMP-7 is involved in various physiological processes such as tissue remodeling, wound healing, and embryonic development. its overexpression has been linked to pathological conditions including cancer, arthritis, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMP-7-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form. Industrial production also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: MMP-7-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against MMP-7 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

MMP-7-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biochemical processes. In biology, this compound is employed to investigate the molecular mechanisms underlying tissue remodeling and disease progression .

In medicine, this compound has potential therapeutic applications in the treatment of diseases associated with the overexpression of MMP-7, such as cancer and arthritis. It is also used in drug development and screening to identify new inhibitors of matrix metalloproteinases. In the industrial sector, this compound is utilized in the production of diagnostic assays and research reagents .

Mechanism of Action

MMP-7-IN-3 exerts its effects by binding to the active site of matrix metalloproteinase-7, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components and modulates various cellular processes such as cell migration, invasion, and proliferation. The molecular targets of this compound include the zinc ion in the active site of MMP-7, which is essential for its catalytic activity .

Comparison with Similar Compounds

MMP-7-IN-3 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-7. Similar compounds include other matrix metalloproteinase inhibitors such as batimastat, marimastat, and doxycycline. These compounds also inhibit matrix metalloproteinases but may have different selectivity profiles and therapeutic applications .

List of Similar Compounds:
  • Batimastat
  • Marimastat
  • Doxycycline
  • DX-2400
  • Col-3

Each of these compounds has its own unique properties and applications, making them valuable tools in the study and treatment of diseases involving matrix metalloproteinases .

Properties

Molecular Formula

C34H43ClF3N7O9S

Molecular Weight

818.3 g/mol

IUPAC Name

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C34H43ClF3N7O9S/c1-33(2,3)29(31(50)45-14-4-5-20(45)16-26(39)46)43-30(49)25(15-19-10-12-40-13-11-19)42-28(48)18-41-27(47)9-8-24(32(51)52)44-55(53,54)21-6-7-23(35)22(17-21)34(36,37)38/h6-7,10-13,17,20,24-25,29,44H,4-5,8-9,14-16,18H2,1-3H3,(H2,39,46)(H,41,47)(H,42,48)(H,43,49)(H,51,52)/t20-,24-,25-,29+/m0/s1

InChI Key

ITXQTOBRXFVFDQ-OKEDDIKYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CC2=CC=NC=C2)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1CC(=O)N)NC(=O)C(CC2=CC=NC=C2)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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